

# A Comparative Efficacy Analysis of Myoral (Eperisone) and Structurally Similar Muscle Relaxants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Myoral*

Cat. No.: *B13789073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of **Myoral** (eperisone hydrochloride) with other centrally acting skeletal muscle relaxants, including baclofen, tizanidine, and tolperisone. The information presented is collated from peer-reviewed clinical studies to support research and drug development in the field of neuromuscular therapeutics.

## Quantitative Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from comparative clinical trials involving eperisone and other muscle relaxants.

## Table 1: Efficacy of Eperisone vs. Baclofen in Spastic Palsy[1][2][3]

| Efficacy Parameter                         | Eperisone (300 mg/day)            | Baclofen (60 mg/day)              | p-value                                         |
|--------------------------------------------|-----------------------------------|-----------------------------------|-------------------------------------------------|
| Functional Analysis<br>(Pedersen's Scale)  |                                   |                                   |                                                 |
| - Lower Limbs (% improvement)              | -9.1%                             | -8.3%                             | <0.01 (vs. baseline)                            |
| - Upper Limbs (% improvement)              | -7.8%                             | -6.3%                             | <0.01 (Eperisone vs. baseline); NS for Baclofen |
| Muscular Tone                              | Significant reduction from week 2 | Significant reduction from week 2 | No significant difference between groups        |
| Joint Range of Motion (% improvement)      | -32.5%                            | -14.6%                            | <0.01 (Eperisone vs. baseline); NS for Baclofen |
| 10-Meter Walking Time (% reduction)        | -20.2%                            | -24.0%                            | <0.01 (vs. baseline)                            |
| Hmax/Mmax<br>Amplitude Ratio (%) decrease) | -30.0%                            | -18.6%                            | <0.01 (vs. baseline)                            |

NS: Not Significant

## Table 2: Safety of Eperisone vs. Baclofen in Spastic Palsy[1][2][3]

| Safety Parameter                       | Eperisone (300 mg/day)      | Baclofen (60 mg/day)        |
|----------------------------------------|-----------------------------|-----------------------------|
| Number of Adverse Events               | 18 (most of mild intensity) | 27 (most of mild intensity) |
| Physician's Global Assessment ("Good") | Higher than Baclofen        | Lower than Eperisone        |
| Patient's Global Assessment ("Good")   | Higher than Baclofen        | Lower than Eperisone        |

**Table 3: Efficacy of Eperisone vs. Tizanidine in Low Back Pain with Muscle Spasm[4][5]**

| Efficacy Parameter<br>(Roland Morris Disability Questionnaire) | Eperisone (150 mg/day) | Tizanidine (6 mg/day) |
|----------------------------------------------------------------|------------------------|-----------------------|
| Mean Score at Day 1                                            | 16.48 ± 1.15           | 15.96 ± 1.62          |
| Mean Score at Day 7 (% reduction)                              | 7.92 ± 1.15 (51.94%)   | 6.76 ± 1.66 (57.64%)  |
| Mean Score at Day 14 (% reduction)                             | 2.56 ± 1.53 (84.46%)   | 2.88 ± 1.92 (81.95%)  |

**Table 4: Safety and Tolerability of Eperisone vs. Tizanidine in Low Back Pain[6]**

| Safety Parameter                                | Eperisone  | Tizanidine |
|-------------------------------------------------|------------|------------|
| Incidence of Somnolence                         | 16.6%      | 43.3%      |
| Treatment Discontinuation due to Adverse Events | 5 patients | 9 patients |

**Table 5: Efficacy of Eperisone vs. Tolperisone**

While direct head-to-head trials with extensive quantitative data are less prevalent in the reviewed literature, studies indicate that both eperisone and tolperisone have similar

mechanisms of action, primarily inhibiting spinal reflexes.[\[1\]](#)[\[2\]](#) Some evidence suggests that tolperisone may have a greater peak effect on depressing spinal reflex potentials.[\[1\]](#) Both are considered to have a favorable side-effect profile with minimal sedation.[\[2\]](#)

## Mechanisms of Action: Signaling Pathways

The therapeutic effects of eperisone and its comparators are mediated through distinct signaling pathways.



[Click to download full resolution via product page](#)

Caption: Multimodal mechanism of action of Eperisone.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. Clinical uses of H reflexes of upper and lower limb muscles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Myoral (Eperisone) and Structurally Similar Muscle Relaxants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13789073#comparing-myoral-efficacy-with-similar-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)